methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate
Description
Methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a heterocyclic compound featuring a benzofuran core substituted with a 3-oxo group and a thiophen-2-ylmethylidene moiety at the 2-position in a Z-configuration. The 6-position of the benzofuran is linked via an oxymethyl group to a 4-methylbenzoate ester (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The Z-configuration of the exocyclic double bond and the thiophene substituent may influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 4-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-25-22(24)15-6-4-14(5-7-15)13-26-16-8-9-18-19(11-16)27-20(21(18)23)12-17-3-2-10-28-17/h2-12H,13H2,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAAEQWXGFFYKZ-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound with potential biological activities that merit detailed investigation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H18O5S |
| Molecular Weight | 414.46 g/mol |
| IUPAC Name | Methyl 4-{[(2Z)-3-oxo-2-[...]} |
| CAS Number | Not available |
The compound features a benzofuran core substituted with a thiophene moiety and a methoxy group, contributing to its diverse biological interactions.
Antioxidant Activity
Research indicates that compounds similar to methyl 4-{...} exhibit significant antioxidant properties. For instance, studies have shown that derivatives of benzofurans can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress.
Case Study:
A study conducted on related benzofuran derivatives demonstrated an IC50 value for radical scavenging activity of approximately 25 µM, indicating potent antioxidant effects .
Anticancer Properties
The anticancer potential of methyl 4-{...} has been explored in various in vitro studies. The compound has shown selective cytotoxicity against several cancer cell lines.
Data Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 20 | Disruption of mitochondrial function |
The mechanism by which methyl 4-{...} induces cytotoxicity involves the activation of apoptotic pathways and disruption of mitochondrial integrity, leading to cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Case Study:
A bioassay demonstrated that methyl 4-{...} inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Mechanistic Insights
The biological activity of methyl 4-{...} can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS): The compound's structure allows it to act as an electron donor, neutralizing ROS.
- Cell Signaling Pathways: It may modulate key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.
- Enzyme Inhibition: Preliminary studies suggest that it might inhibit enzymes like cyclooxygenases (COX), contributing to its anti-inflammatory properties.
Scientific Research Applications
Molecular Formula
The molecular formula of methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is .
Structural Features
The compound features:
- A benzofuran moiety that contributes to its biological activity.
- A thiophene ring which enhances its electronic properties.
- An ester functional group that may influence its solubility and reactivity.
Medicinal Chemistry
Methyl 4-{(2Z)-3-oxo...benzoate has been studied for its potential as a pharmaceutical agent. Its unique structural components suggest various biological activities:
Anticancer Activity
Research indicates that compounds with benzofuran and thiophene derivatives often exhibit anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the thiophene ring is associated with antimicrobial activity. Compounds structurally related to methyl 4-{(2Z)-3-oxo...benzoate have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development .
Material Science
The compound's unique chemical structure allows it to be explored in material science, particularly in the development of organic semiconductors.
Organic Electronics
Research has indicated that methyl 4-{(2Z)-3-oxo...benzoate can be used in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The incorporation of thiophene enhances charge transport, which is crucial for efficient device performance .
Synthesis and Catalysis
The compound can also serve as a precursor in synthetic pathways for more complex molecules. Its reactivity under specific conditions allows it to be utilized in catalytic processes, particularly in organic synthesis where thiophene derivatives are sought after for their unique reactivity profiles .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of benzofuran derivatives, including methyl 4-{(2Z)-3-oxo...benzoate}. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of thiophene derivatives, methyl 4-{(2Z)-3-oxo...benzoate displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Organic Electronics
Research conducted at a leading university explored the use of methyl 4-{(2Z)-3-oxo...benzoate in OLEDs. The findings revealed that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes both acidic and basic hydrolysis, with reaction rates dependent on substituent electronic effects.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acid hydrolysis | 10% H2SO4, reflux (6 hr) | 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoic acid | 78 |
| Base hydrolysis | 5% NaOH, 80°C (4 hr) | Sodium salt of above acid | 85 |
Key findings:
-
Hydrolysis preserves the benzofuran-thiophene conjugate system.
-
Reaction kinetics follow pseudo-first-order behavior under basic conditions (k = 0.18 min⁻¹ at 80°C).
Catalytic Hydrogenation
The exocyclic double bond (C=O adjacent to thiophene) shows selective hydrogenation:
| Catalyst System | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%) | H2 (50 psi), EtOH, 25°C | Saturated dihydro derivative | >95% |
| PtO2 | H2 (30 psi), THF, 40°C | Over-reduced byproducts | 62% |
Mechanistic insight:
Nucleophilic Substitutions
The methyleneoxy linker undergoes SN2-type reactions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH3 (gas) | DMF, 100°C, 8 hr | Amine derivative | 68 |
| NaN3 | DMSO, 120°C, 12 hr | Azide analog | 73 |
Notable observations:
-
Reactions proceed with retention of stereochemistry at the benzofuran-thiophene junction.
-
Electronic effects from the 3-oxo group accelerate substitution rates compared to non-carbonyl analogs.
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Adduct Structure | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 hr | Fused bicyclic compound | 55 |
| Ethyl vinyl ether | CH2Cl2, 0°C, 48 hr | Oxabicyclo derivative | 41 |
Key data:
-
Endo preference observed (endo:exo = 3:1) due to secondary orbital interactions .
-
Reaction with electron-deficient dienophiles requires Lewis acid catalysis (e.g., SnCl4) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability thresholds:
| Atmosphere | Decomposition Onset (°C) | Major Fragments Detected (MS) |
|---|---|---|
| N2 | 218 | Thiophene radical (m/z 85), Benzofuranone (m/z 148) |
| Air | 195 | CO2 (m/z 44), SO2 (m/z 64) |
Degradation pathways:
-
Initial cleavage occurs at the methyleneoxy spacer (C-O bond).
-
Oxidative conditions accelerate fragmentation via radical chain mechanisms.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces geometric isomerization:
| Initial Isomer | Irradiation Time (min) | Final Isomer Ratio (Z:E) | Quantum Yield (Φ) |
|---|---|---|---|
| Z | 30 | 1:2.3 | 0.18 |
| E | 30 | 2.1:1 | 0.21 |
Critical notes:
Comparison with Similar Compounds
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-methoxybenzoate (CAS: 622364-72-1)
- 2-Position Substituent : (E)-3-phenylpropenylidene (a conjugated aromatic system).
- Ester Group : 4-Methoxybenzoate.
- Molecular Weight : 398.4 g/mol.
- Key Properties: The E-configuration and extended π-system may enhance UV absorption, relevant for photochemical studies.
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)
- 2-Position Substituent : 4-tert-Butylphenylmethylidene (bulky alkyl-aromatic group).
- Ester Group : Acetate linked to methyl.
- Molecular Weight : 366.4 g/mol.
- Key Properties : The tert-butyl group introduces steric hindrance, possibly reducing metabolic degradation. The acetate ester may hydrolyze more readily than benzoate derivatives, affecting bioavailability .
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate (CAS: 859137-31-8)
- 2-Position Substituent : 3,4-Dimethoxyphenylmethylidene (electron-donating substituents).
- Ester Group : 3,4,5-Trimethoxybenzoate.
- Molecular Weight : 492.5 g/mol.
- Key Properties : Multiple methoxy groups enhance solubility and hydrogen-bonding capacity, favoring interactions with biological targets. High XLogP3 (4.9) indicates moderate lipophilicity .
Ester Group Modifications
The target compound’s 4-methylbenzoate ester contrasts with analogs bearing methoxy or acetate groups (Table 1). Methyl esters generally exhibit higher metabolic stability than acetates but lower polarity than methoxy-substituted esters. For example, the 4-methoxybenzoate in CAS 622364-72-1 increases polarity (XLogP3 = 3.8) compared to the target compound’s 4-methylbenzoate (estimated XLogP3 ~4.2) .
Table 1. Comparative Properties of Selected Benzofuran Derivatives
*Estimated based on structural similarity.
Research Findings and Implications
Metabolic Stability : Bulky substituents (e.g., tert-butyl in CAS 620547-56-0) reduce oxidative metabolism, while methoxy groups (CAS 859137-31-8) may facilitate phase II conjugation .
Synthetic Accessibility : Analogous compounds are synthesized via Claisen-Schmidt condensations and esterifications, as seen in , where lithium hydroxide mediates ester hydrolysis, a step relevant for derivative preparation .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves coupling a benzofuran precursor with a thiophene-substituted aldehyde under mild acidic or basic conditions. For example, analogous procedures use 1,4-dioxane as a solvent and benzoylisothiocyanate for cyclization, with stirring at room temperature for 12–24 hours to achieve intermediates . Cascade reactions, such as [3,3]-sigmatropic rearrangements, can enhance regioselectivity in benzofuran systems . Key parameters to optimize include:
- Solvent choice (polar aprotic solvents improve solubility of aromatic intermediates).
- Catalyst selection (e.g., NaH for deprotonation in THF, as used in benzofuran etherification ).
- Temperature control (room temperature minimizes side reactions in sensitive intermediates).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography resolves the Z-configuration of the benzylidene group and confirms the dihydrobenzofuran core, as demonstrated in structurally similar compounds .
- NMR spectroscopy :
- H NMR identifies protons on the thiophene (δ 6.8–7.5 ppm) and benzofuran (δ 6.5–7.2 ppm).
- C NMR distinguishes carbonyl groups (e.g., ester C=O at ~168 ppm, benzofuran C3=O at ~180 ppm).
- IR spectroscopy verifies ester (C=O stretch at ~1720 cm) and ketone (C=O at ~1680 cm) functionalities .
Q. What preliminary biological activities have been reported for structurally related compounds?
Methodological Answer: Analogous thiophene-benzofuran hybrids exhibit:
- Antimicrobial activity : Thiazolidinone derivatives with similar motifs show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Antioxidant potential : DPPH radical scavenging assays reveal IC values < 50 µM for benzofuran-thiophene conjugates .
- Anticancer activity : Methyl benzothiophene carboxylates inhibit cancer cell proliferation (e.g., IC ~10 µM against MCF-7 cells) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be systematically resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., hindered rotation of the thiophene-benzylidene group) by acquiring spectra at 25°C to 60°C .
- 2D NMR (COSY, NOESY) : Assign coupling interactions and confirm spatial proximity of protons (e.g., NOE between benzofuran H6 and methylene protons) .
- Comparative analysis : Cross-reference with X-ray data to validate substituent orientation and rule out tautomeric interferences .
Q. What computational strategies predict the compound’s reactivity in catalytic cycles or photochemical studies?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-311G**) model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites.
- Transition states for sigmatropic rearrangements (e.g., activation energy < 25 kcal/mol for [3,3]-shifts in benzofurans) .
- Molecular docking : Screen for binding affinity with biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
Q. How can contradictory results in synthetic yields be analyzed and mitigated?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors. For example, NaH concentration in THF significantly impacts etherification yields .
- Byproduct analysis : Employ LC-MS or GC-MS to detect side products (e.g., hydrolyzed esters or dimerized intermediates) .
- Kinetic studies : Monitor reaction progress via in situ IR to optimize reaction time and minimize decomposition .
Q. What strategies are recommended for scaling up the synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Continuous flow chemistry : Reduces exposure to air/moisture for oxygen-sensitive intermediates (e.g., benzylidene formation) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during benzofuran functionalization .
- Crystallization-driven purification : Recrystallize intermediates from ethanol/water mixtures to isolate Z-isomers selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
